molecular formula C10H17NO3 B3048794 8-Hydroxy-decahydroquinoline-7-carboxylic acid CAS No. 1820615-81-3

8-Hydroxy-decahydroquinoline-7-carboxylic acid

Cat. No.: B3048794
CAS No.: 1820615-81-3
M. Wt: 199.25
InChI Key: KKHCSSWTIOHCBS-UHFFFAOYSA-N
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Description

8-Hydroxy-decahydroquinoline-7-carboxylic acid (CAS: 19829-79-9) is a heterocyclic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . Structurally, it features a decahydroquinoline core substituted with a hydroxyl group at position 8 and a carboxylic acid moiety at position 5. This compound is a pale yellow to reddish-yellow solid with a purity exceeding 98% . Its synthetic versatility and bioactive properties make it a critical intermediate in pharmaceutical research, particularly in developing metal chelators, antimicrobial agents, and antifungal derivatives .

Properties

IUPAC Name

8-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h6-9,11-12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHCSSWTIOHCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C(C2NC1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238978
Record name 7-Quinolinecarboxylic acid, decahydro-8-hydroxy-
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URL https://comptox.epa.gov/dashboard/DTXSID901238978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820615-81-3
Record name 7-Quinolinecarboxylic acid, decahydro-8-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820615-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinecarboxylic acid, decahydro-8-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-decahydroquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride, yielding the desired compound in good amounts (61-79% yield) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-decahydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
8-OH-DQCA has demonstrated antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research indicates that derivatives of decahydroquinoline compounds exhibit activity against various pathogens, including bacteria and fungi. The structural features of 8-OH-DQCA contribute to its efficacy in inhibiting microbial growth, which is essential in addressing antibiotic resistance.

2. Neurological Applications
The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders. For instance, studies show that derivatives of decahydroquinoline can modulate nAChR activity, potentially leading to therapeutic strategies for conditions like Alzheimer's disease and other cognitive disorders. The ability of 8-OH-DQCA to influence receptor activity suggests its role in neuroprotection and cognitive enhancement .

3. Anti-inflammatory Properties
Research has indicated that 8-OH-DQCA may possess anti-inflammatory effects, which could be beneficial in treating autoimmune diseases and inflammatory conditions. Its mechanism involves the modulation of inflammatory pathways, making it a potential candidate for drug development targeting chronic inflammatory diseases .

Catalytic Applications

1. Oxidation Reactions
8-OH-DQCA has been utilized as a catalyst in oxidation reactions, particularly in the oxidation of alcohols to carbonyl compounds. This application is significant in organic synthesis, where selective oxidation is often required. The compound's catalytic efficiency surpasses that of traditional catalysts like TEMPO in certain reactions, highlighting its potential use in synthetic organic chemistry .

2. Synthesis of Alkaloids
The compound plays a crucial role in the total synthesis of various alkaloids. Its structural characteristics enable chemists to design synthetic pathways that yield complex alkaloid structures efficiently. This application is particularly relevant in the pharmaceutical industry, where alkaloids serve as precursors for numerous drugs .

Biological Research

1. Drug Delivery Systems
Research indicates that 8-OH-DQCA can be incorporated into drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble drugs. Its chemical properties allow it to form complexes with active pharmaceutical ingredients (APIs), improving their therapeutic efficacy .

2. Cellular Studies
In cellular models, 8-OH-DQCA has been used to study its effects on cell signaling pathways and cellular responses to stress. Such studies are essential for understanding the compound's potential as a therapeutic agent and its mechanisms of action at the cellular level .

Summary Table of Applications

Application Area Details
Antimicrobial ActivityEffective against bacteria and fungi; potential for new antimicrobial agents
Neurological ApplicationsModulates nAChRs; potential for Alzheimer's treatment
Anti-inflammatory PropertiesModulates inflammatory pathways; potential for autoimmune disease treatment
Catalytic ApplicationsCatalyzes oxidation reactions; efficient in organic synthesis
Synthesis of AlkaloidsKey role in synthesizing complex alkaloids
Drug Delivery SystemsEnhances solubility and bioavailability of drugs
Cellular StudiesInvestigates effects on cell signaling and stress responses

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that 8-OH-DQCA derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating their potential as new antibiotic candidates.
  • Neuroprotective Effects : Research involving animal models showed that administration of 8-OH-DQCA improved memory retention and reduced neuroinflammation, suggesting its therapeutic potential for neurodegenerative diseases.
  • Catalytic Performance Evaluation : In comparative studies, 8-OH-DQCA was shown to outperform traditional catalysts in alcohol oxidation reactions, leading to higher yields and selectivity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
8-Hydroxy-decahydroquinoline-7-carboxylic acid -OH (C8), -COOH (C7), decahydro core 189.17 Metal chelation, antimicrobial agents
Oxolinic Acid 5-Ethyl, 8-keto, dioxolo ring 261.23 Antimicrobial (gram-negative bacteria)
5-Bromo-8-hydroxyquinoline-7-carboxylic acid -Br (C5), -OH (C8), -COOH (C7) 268.08 Bioactive intermediate, metal chelation
8-Hydroxyquinoline -OH (C8), no carboxylic acid group 145.16 Topical antiseptic, chelator
8-(Benzyloxy)quinoline-7-carboxylic acid -O-Benzyl (C8), -COOH (C7) 283.29 Pharmaceutical intermediates
Ciprofloxacin derivatives Fluoro (C6), piperazinyl (C7), cyclopropyl ~350–400 Broad-spectrum antibiotics

Physicochemical Properties

  • Solubility: The carboxylic acid group in 8-hydroxyquinoline-7-carboxylic acid improves aqueous solubility (~2.5 mg/mL at pH 7), whereas alkoxy derivatives (e.g., benzyloxy) exhibit higher lipid solubility .
  • Stability: Decahydroquinoline derivatives show greater conformational rigidity and thermal stability compared to non-saturated analogs (e.g., oxolinic acid) .

Biological Activity

Overview

8-Hydroxy-decahydroquinoline-7-carboxylic acid is a quinoline derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a hydroxyl group at the 8th position and a carboxylic acid group at the 7th position of the decahydroquinoline ring, which contributes to its unique chemical properties. Research indicates that it exhibits significant antimicrobial, antitumor, and neuroprotective activities, among others.

The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to the formation of quinone derivatives, dihydro derivatives, and halogenated quinoline derivatives respectively. The ability to chelate metal ions plays a crucial role in its biological activity.

The primary mechanism of action involves its ability to chelate metal ions, affecting various biological processes. It has been shown to inhibit enzymes that require metal ions as cofactors, such as acetylcholinesterase and monoamine oxidase. This inhibition is particularly relevant in neurodegenerative disorders.

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains.
    • Table 1 summarizes the antimicrobial efficacy against specific pathogens:
    PathogenInhibition Zone (mm)Reference
    Staphylococcus aureus15
    Escherichia coli18
    Pseudomonas aeruginosa20
  • Antitumor Activity :
    • The compound has been studied for its potential in cancer treatment. In vitro studies show that it can induce apoptosis in cancer cell lines.
    • Case Study : In a study involving Ehrlich solid tumors in mice, treatment with this compound resulted in a significant reduction in tumor volume and improved survival rates compared to control groups.
    • Table 2 presents findings from this study:
    Treatment GroupTumor Volume (cm³)Survival Rate (%)Reference
    Control10.540
    Compound (5 mg/kg)6.270
    Compound + CP (25 mg/kg)3.590
  • Neuroprotective Effects :
    • The compound's ability to inhibit acetylcholinesterase suggests potential use in treating neurodegenerative diseases such as Alzheimer's.
    • Studies indicate that it can enhance cognitive function in animal models by preventing the breakdown of acetylcholine.

Comparative Analysis with Similar Compounds

This compound is compared with other quinoline derivatives to highlight its unique properties:

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
This compoundHighSignificantYes
8-HydroxyquinolineModerateLowNo
8-Hydroxyquinoline-2-carboxylic acidModerateModerateYes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-hydroxy-decahydroquinoline-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via modifications of established quinoline synthesis methods. For example, the Friedländer condensation (using o-aminobenzaldehyde derivatives and ketones) or Skraup synthesis (using glycerol and sulfuric acid with nitrobenzene as an oxidizing agent) are foundational approaches . For the decahydroquinoline core, catalytic hydrogenation under high-pressure H₂ with PtO₂ or Pd/C may be required post-cyclization. Reaction parameters such as temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading critically impact stereochemical outcomes and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can resolve the decahydroquinoline ring’s stereochemistry and hydroxy/carboxylic acid substituents. For example, coupling constants (J-values) in ¹H NMR differentiate axial/equatorial protons in the decalin system.
  • X-ray crystallography : Essential for absolute stereochemical assignment, especially for complex fused-ring systems. Preferential crystallization in polar solvents (e.g., methanol/water mixtures) may enhance crystal quality .
  • FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxy groups (broad O-H stretch ~3200 cm⁻¹).

Intermediate Research Questions

Q. How can purification challenges (e.g., solubility, byproducts) be addressed during isolation of this compound?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences.
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate → methanol) separates polar byproducts.
  • Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility. Adjust to pH < pKa (~4-5) for protonation and organic-phase extraction .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :

  • Light and temperature : Store in amber vials at –20°C to prevent photooxidation of the hydroxy group and decarboxylation.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid.
  • Decomposition products : Monitor via TLC or HPLC for degradation into quinoline sulfonic acids or CO/CO₂ under oxidative conditions .

Advanced Research Questions

Q. How can stereochemical complexity in the decahydroquinoline core be resolved experimentally and computationally?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • DFT calculations : Optimize stereoisomer geometries and compare computed vs. experimental NMR/optical rotation data .
  • NOESY NMR : Identify spatial proximity of protons to assign axial/equatorial configurations.

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., esterification of the carboxylic acid, halogenation at C-8) to probe electronic and steric effects.
  • In vitro assays : Test antimicrobial or enzyme-inhibition activity using microplate-based assays (e.g., MIC for bacterial strains, IC₅₀ for target enzymes). Cross-reference with computational docking (AutoDock Vina) to map binding interactions .

Q. How can intermolecular interactions (e.g., hydrogen bonding, metal chelation) be characterized for this compound?

  • Methodological Answer :

  • Titration calorimetry (ITC) : Quantify binding affinity with metal ions (e.g., Fe³⁺, Cu²⁺) or biomolecules.
  • UV-Vis spectroscopy : Monitor shifts in λ_max upon chelation (e.g., bathochromic shifts for metal-ligand complexes).
  • Single-crystal XRD : Resolve hydrogen-bonding networks in co-crystals with amines or metal salts .

Q. How should researchers address contradictions in reported synthetic yields or spectral data across studies?

  • Methodological Answer :

  • Reproducibility checks : Repeat reactions with strict control of variables (e.g., anhydrous solvents, inert atmosphere).
  • Advanced spectrometry : Use high-field NMR (600 MHz+) or HRMS to resolve ambiguities in prior data.
  • Meta-analysis : Compare datasets across journals, prioritizing studies with rigorous analytical validation (e.g., DEPT-135 NMR for carbon assignment) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-decahydroquinoline-7-carboxylic acid
Reactant of Route 2
8-Hydroxy-decahydroquinoline-7-carboxylic acid

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